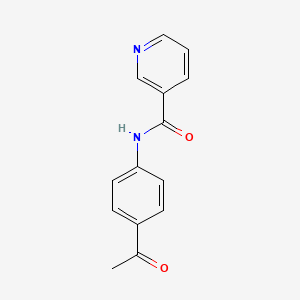

N-(4-acetylphenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Acetylphenyl)nicotinamide is a biochemical used for proteomics research . Its molecular formula is C14H12N2O2 and it has a molecular weight of 240.26 .

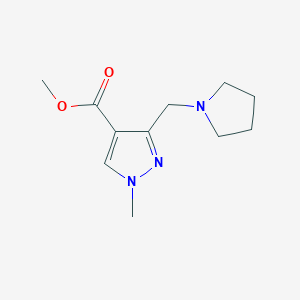

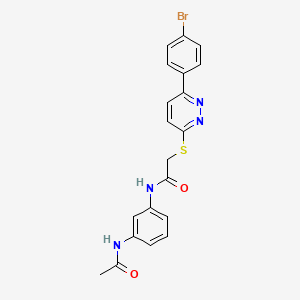

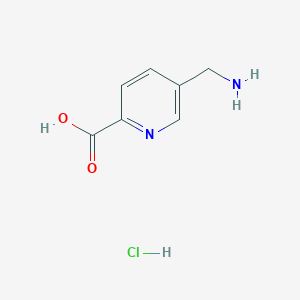

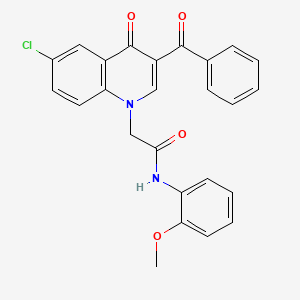

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C14H12N2O2 . More detailed structural analysis can be obtained through spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the hydrogenation process where a stabilized Pd nanoparticle-organic-silica catalyst was used to selectively catalyze the hydrogenation of N-4-nitrophenyl nicotinamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula C14H12N2O2 and its molecular weight of 240.26 .Wissenschaftliche Forschungsanwendungen

Cell Survival and Differentiation

N-(4-acetylphenyl)nicotinamide, a derivative of nicotinamide, has implications in stem cell research. Nicotinamide promotes cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, influencing embryonic stem cell pluripotency and differentiation (Meng et al., 2018).

Antioxidative Effects

This compound's parent compound, nicotinamide, exhibits antioxidative effects. It suppresses reactive oxygen species production in primary human fibroblasts, extending their replicative lifespan and reducing oxidative stress-related damage (Kwak et al., 2015).

Cancer Research

Nicotinamide-based derivatives show potential in cancer research. A specific derivative, designed as an antiproliferative VEGFR-2 inhibitor, demonstrated significant binding to VEGFR-2 and exhibited antiproliferative effects against certain cancer cell lines (Elkaeed et al., 2022).

Neuroprotective Properties

Nicotinamide, and by extension, its derivatives, display neuroprotective properties. They have been shown to govern neuronal survival during oxidative stress, involving protein kinase B and mitochondrial membrane potential. This opens avenues for treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases (Zhong Chong et al., 2004).

Potential in Dermatology

Nicotinamide is also relevant in dermatology. It is effective in various skin conditions and could have potential applications in the treatment and prevention of skin diseases, suggesting a possible future role for its derivatives in dermatological practice (Forbat et al., 2017).

Wirkmechanismus

Target of Action

N-(4-acetylphenyl)nicotinamide is a biochemical used in proteomics research . It has been found to be a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD salvage pathway . NAMPT plays a crucial role in the synthesis of NAD+, a coenzyme involved in redox reactions and energy production in cells .

Mode of Action

This compound interacts with its target, NAMPT, to increase intracellular levels of NAD+ . This interaction induces metabolic and transcriptional reprogramming within the cell . The compound’s mode of action is primarily through the enhancement of NAMPT activity, which subsequently boosts the NAD+ pool within the cell .

Biochemical Pathways

This compound affects the NAD salvage pathway, a critical biochemical pathway in mammalian cells . This pathway is responsible for the synthesis of NAD+ from nicotinamide . By activating NAMPT, this compound increases the production of NAD+, affecting downstream processes such as cellular energy metabolism, DNA repair, and transcription regulation .

Pharmacokinetics

It is known that nicotinamide, a related compound, shows biphasic elimination with dose-dependent changes in half-life when administered to mice

Result of Action

The activation of NAMPT by this compound leads to an increase in intracellular NAD+ levels . This increase in NAD+ can have various molecular and cellular effects, including enhanced energy metabolism, improved DNA repair mechanisms, and altered transcription regulation . These changes can potentially confer neuroprotective benefits .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWLVFFTMWIVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2563220.png)

![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)

![1-[(E)-[(4R,4As,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid](/img/structure/B2563233.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2563235.png)

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563237.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea](/img/structure/B2563238.png)